N-(pyridin-4-ylmethyl)-3-(pyridin-2-yloxy)propan-1-amine
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Overview
Description
[3-(PYRIDIN-2-YLOXY)PROPYL][(PYRIDIN-4-YL)METHYL]AMINE is a compound that features a unique structure with two pyridine rings connected via a propyl chain and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(PYRIDIN-2-YLOXY)PROPYL][(PYRIDIN-4-YL)METHYL]AMINE typically involves the reaction of 2-chloropyridine with 3-aminopropanol to form the intermediate 3-(pyridin-2-yloxy)propan-1-amine. This intermediate is then reacted with 4-pyridinecarboxaldehyde under reductive amination conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[3-(PYRIDIN-2-YLOXY)PROPYL][(PYRIDIN-4-YL)METHYL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
Chemistry
In chemistry, [3-(PYRIDIN-2-YLOXY)PROPYL][(PYRIDIN-4-YL)METHYL]AMINE is used as a ligand in coordination chemistry and catalysis. Its ability to coordinate with metal ions makes it valuable in the synthesis of metal-organic frameworks and other coordination compounds .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in binding to specific proteins and enzymes, making it a candidate for drug development and biochemical studies .
Medicine
In medicine, [3-(PYRIDIN-2-YLOXY)PROPYL][(PYRIDIN-4-YL)METHYL]AMINE is being investigated for its potential therapeutic applications. Its ability to interact with biological targets suggests it could be developed into drugs for treating various diseases .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique structure allows it to impart specific properties to these materials, such as increased stability and reactivity .
Mechanism of Action
The mechanism of action of [3-(PYRIDIN-2-YLOXY)PROPYL][(PYRIDIN-4-YL)METHYL]AMINE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and coordination with metal ions .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)isopropylamine: Similar in structure but with different substituents on the pyridine rings.
Pyrimidinamine derivatives: These compounds also contain pyridine rings and exhibit similar biological activities.
Uniqueness
What sets [3-(PYRIDIN-2-YLOXY)PROPYL][(PYRIDIN-4-YL)METHYL]AMINE apart is its specific arrangement of functional groups, which allows for unique interactions with biological targets and metal ions. This makes it a versatile compound with a wide range of applications in various fields .
Properties
Molecular Formula |
C14H17N3O |
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Molecular Weight |
243.30 g/mol |
IUPAC Name |
N-(pyridin-4-ylmethyl)-3-pyridin-2-yloxypropan-1-amine |
InChI |
InChI=1S/C14H17N3O/c1-2-8-17-14(4-1)18-11-3-7-16-12-13-5-9-15-10-6-13/h1-2,4-6,8-10,16H,3,7,11-12H2 |
InChI Key |
GLSOYPPCWHIBFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)OCCCNCC2=CC=NC=C2 |
Origin of Product |
United States |
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